molecular formula C17H29BN2O2 B12935260 1-(Cyclohexylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1430750-97-2

1-(Cyclohexylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B12935260
CAS No.: 1430750-97-2
M. Wt: 304.2 g/mol
InChI Key: BQGVVAUBHXMKBJ-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a pyrazole ring substituted with a cyclohexylmethyl group, a methyl group, and a dioxaborolane moiety

Preparation Methods

The synthesis of 1-(Cyclohexylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(Cyclohexylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions employed.

Scientific Research Applications

1-(Cyclohexylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to enzyme inhibition or modulation of receptor activity. The cyclohexylmethyl and methyl groups contribute to the compound’s hydrophobic interactions with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 1-(Cyclohexylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole include:

The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

1430750-97-2

Molecular Formula

C17H29BN2O2

Molecular Weight

304.2 g/mol

IUPAC Name

1-(cyclohexylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C17H29BN2O2/c1-13-15(18-21-16(2,3)17(4,5)22-18)11-19-20(13)12-14-9-7-6-8-10-14/h11,14H,6-10,12H2,1-5H3

InChI Key

BQGVVAUBHXMKBJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)CC3CCCCC3)C

Origin of Product

United States

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